molecular formula C9H17N B1608541 2-Cyclobutylpiperidine CAS No. 526183-12-0

2-Cyclobutylpiperidine

Cat. No.: B1608541
CAS No.: 526183-12-0
M. Wt: 139.24 g/mol
InChI Key: TTWXQGZANCNAFO-UHFFFAOYSA-N
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Description

2-Cyclobutylpiperidine is a chemical compound with the molecular formula C9H17N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which include 2-cyclobutylpiperidine, are known to interact with a wide variety of biological targets

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between this compound and its targets, as well as the resulting changes, would require further investigation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It’s known that piperidine derivatives can influence a variety of biochemical pathways

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound are currently unknown. Piperidine derivatives are known to have a wide range of biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound.

Chemical Reactions Analysis

Properties

IUPAC Name

2-cyclobutylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-7-10-9(6-1)8-4-3-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXQGZANCNAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394736
Record name 2-cyclobutylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526183-12-0
Record name 2-cyclobutylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylpiperidine
Reactant of Route 2
2-Cyclobutylpiperidine
Reactant of Route 3
2-Cyclobutylpiperidine
Reactant of Route 4
2-Cyclobutylpiperidine
Reactant of Route 5
2-Cyclobutylpiperidine
Reactant of Route 6
2-Cyclobutylpiperidine

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